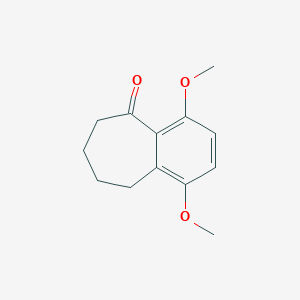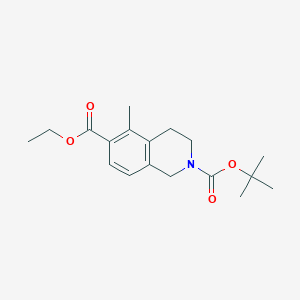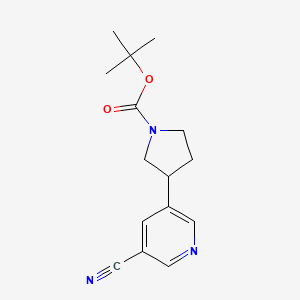
5-(1-Boc-3-pyrrolidinyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Boc-3-pyrrolidinyl)nicotinonitrile is a chemical compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol It is a derivative of nicotinonitrile, featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Boc-3-pyrrolidinyl)nicotinonitrile typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which is then protected by the Boc group. The nicotinonitrile moiety is introduced through a series of reactions involving nitrile formation and subsequent coupling with the protected pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
5-(1-Boc-3-pyrrolidinyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted nicotinonitrile derivatives.
科学研究应用
5-(1-Boc-3-pyrrolidinyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)nicotinonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The Boc-protected pyrrolidine ring may play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Nicotinonitrile: The parent compound, lacking the Boc-protected pyrrolidine ring.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Boc-protected amines: Compounds with Boc-protected amine groups but different core structures.
Uniqueness
5-(1-Boc-3-pyrrolidinyl)nicotinonitrile is unique due to the combination of the Boc-protected pyrrolidine ring and the nicotinonitrile moiety. This structural feature imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
属性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
tert-butyl 3-(5-cyanopyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)18-5-4-12(10-18)13-6-11(7-16)8-17-9-13/h6,8-9,12H,4-5,10H2,1-3H3 |
InChI 键 |
VYBGSWJXRMNHEE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




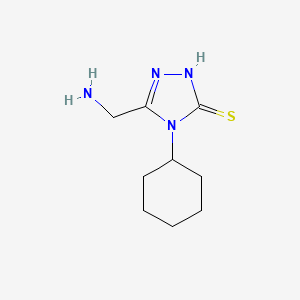
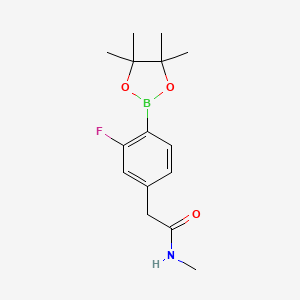
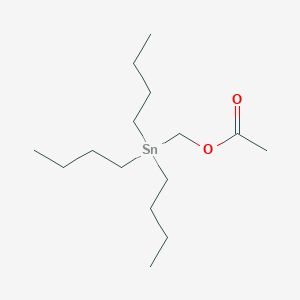
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)
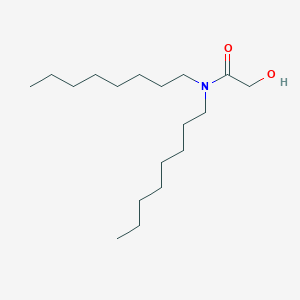
![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
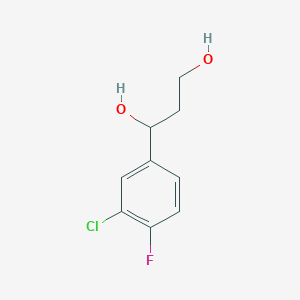
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)
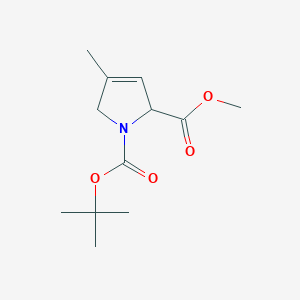
![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)
